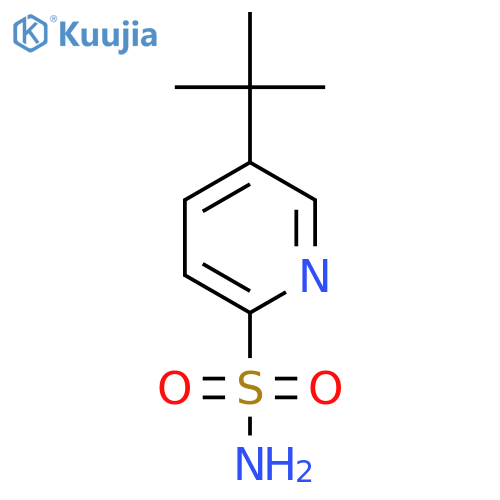

Cas no 1699627-83-2 (5-Tert-butylpyridine-2-sulfonamide)

5-Tert-butylpyridine-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-tert-butylpyridine-2-sulfonamide

- 2-Pyridinesulfonamide, 5-(1,1-dimethylethyl)-

- 5-Tert-butylpyridine-2-sulfonamide

-

- MDL: MFCD29492851

- インチ: 1S/C9H14N2O2S/c1-9(2,3)7-4-5-8(11-6-7)14(10,12)13/h4-6H,1-3H3,(H2,10,12,13)

- InChIKey: JALDBGJXELTYJT-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=C(C=N1)C(C)(C)C)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 287

- トポロジー分子極性表面積: 81.4

- 疎水性パラメータ計算基準値(XlogP): 1.4

5-Tert-butylpyridine-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-293226-0.1g |

5-tert-butylpyridine-2-sulfonamide |

1699627-83-2 | 95.0% | 0.1g |

$804.0 | 2025-03-19 | |

| Enamine | EN300-293226-5.0g |

5-tert-butylpyridine-2-sulfonamide |

1699627-83-2 | 95.0% | 5.0g |

$2650.0 | 2025-03-19 | |

| Enamine | EN300-293226-2.5g |

5-tert-butylpyridine-2-sulfonamide |

1699627-83-2 | 95.0% | 2.5g |

$1791.0 | 2025-03-19 | |

| Enamine | EN300-293226-0.5g |

5-tert-butylpyridine-2-sulfonamide |

1699627-83-2 | 95.0% | 0.5g |

$877.0 | 2025-03-19 | |

| Enamine | EN300-293226-0.05g |

5-tert-butylpyridine-2-sulfonamide |

1699627-83-2 | 95.0% | 0.05g |

$768.0 | 2025-03-19 | |

| Enamine | EN300-293226-10.0g |

5-tert-butylpyridine-2-sulfonamide |

1699627-83-2 | 95.0% | 10.0g |

$3929.0 | 2025-03-19 | |

| Enamine | EN300-293226-1.0g |

5-tert-butylpyridine-2-sulfonamide |

1699627-83-2 | 95.0% | 1.0g |

$914.0 | 2025-03-19 | |

| Enamine | EN300-293226-10g |

5-tert-butylpyridine-2-sulfonamide |

1699627-83-2 | 10g |

$3929.0 | 2023-09-06 | ||

| Enamine | EN300-293226-5g |

5-tert-butylpyridine-2-sulfonamide |

1699627-83-2 | 5g |

$2650.0 | 2023-09-06 | ||

| Enamine | EN300-293226-0.25g |

5-tert-butylpyridine-2-sulfonamide |

1699627-83-2 | 95.0% | 0.25g |

$840.0 | 2025-03-19 |

5-Tert-butylpyridine-2-sulfonamide 関連文献

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

5-Tert-butylpyridine-2-sulfonamideに関する追加情報

Introduction to 5-Tert-butylpyridine-2-sulfonamide (CAS No. 1699627-83-2)

5-Tert-butylpyridine-2-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1699627-83-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and utility in medicinal chemistry. The presence of a tert-butyl group at the 5-position of the pyridine ring and a sulfonamide moiety at the 2-position imparts unique structural and functional properties, making it a valuable scaffold for further chemical modifications and biological evaluations.

The tert-butylpyridine core structure contributes to the compound's lipophilicity, which is often a critical factor in drug design, particularly in terms of membrane permeability and bioavailability. Meanwhile, the sulfonamide group is renowned for its ability to act as a hydrogen bond acceptor and donor, enhancing interactions with biological targets such as enzymes and receptors. These characteristics make 5-Tert-butylpyridine-2-sulfonamide a promising candidate for various applications, including the development of novel therapeutic agents.

In recent years, sulfonamides have been extensively studied due to their broad spectrum of biological activities. For instance, they have been explored as antimicrobial agents, anti-inflammatory compounds, and even as intermediates in the synthesis of more complex molecules. The specific arrangement of functional groups in 5-Tert-butylpyridine-2-sulfonamide may confer unique pharmacological properties that differentiate it from other sulfonamides. This has prompted researchers to investigate its potential in several therapeutic areas.

One of the most compelling aspects of 5-Tert-butylpyridine-2-sulfonamide is its versatility as a building block in medicinal chemistry. The tert-butyl group can serve as a handle for further derivatization, allowing chemists to modify its properties systematically. For example, introducing additional substituents or altering the electronic distribution around the pyridine ring could lead to compounds with enhanced binding affinity or altered metabolic stability. Such modifications are crucial steps in optimizing lead compounds for clinical development.

Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly in targeting enzymes involved in metabolic pathways. The sulfonamide moiety is known to interact with hydrophobic pockets or charged residues in protein active sites, making it an effective pharmacophore. In the context of 5-Tert-butylpyridine-2-sulfonamide, this interaction may be modulated by the presence of the tert-butyl group, which could influence both potency and selectivity. This has opened up new avenues for exploring its potential as a scaffold for enzyme inhibition.

The synthesis of 5-Tert-butylpyridine-2-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by sulfonation and subsequent protection-deprotection steps. Advanced techniques such as transition metal-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups efficiently. The development of robust synthetic methodologies is essential for scaling up production and facilitating further research.

Beyond its pharmaceutical applications, 5-Tert-butylpyridine-2-sulfonamide has shown promise in materials science and chemical biology. Its unique structural features make it suitable for use as a ligand in coordination chemistry or as a probe in biochemical assays. For instance, it could be employed to study protein-ligand interactions or to develop sensors for detecting small molecules. The versatility of this compound underscores its importance not only as a potential drug but also as a tool for scientific exploration.

The growing interest in 5-Tert-butylpyridine-2-sulfonamide has led to several innovative research projects aimed at uncovering its full potential. Collaborative efforts between synthetic chemists and biologists are increasingly common, with the goal of identifying new therapeutic targets and developing novel drug candidates based on this scaffold. Such interdisciplinary approaches are crucial for translating basic research into tangible medical breakthroughs.

In conclusion, 5-Tert-butylpyridine-2-sulfonamide (CAS No. 1699627-83-2) represents a fascinating compound with significant implications for pharmaceutical research and beyond. Its unique structural features, combined with its versatility as a chemical scaffold, make it an attractive candidate for further exploration. As scientific understanding continues to evolve, it is likely that new applications and insights will emerge, further solidifying its role in advancing both medicine and chemistry.

1699627-83-2 (5-Tert-butylpyridine-2-sulfonamide) 関連製品

- 1806316-84-6(3-Hydroxy-4-nitropyridine-2-acetonitrile)

- 3290-01-5(2,3-Dichlorobenzyl Chloride)

- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)

- 1632-19-5(Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate)

- 1261889-80-8(2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol)

- 1954775-43-9(8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)

- 2248356-25-2(2-Bromo-5-(difluoromethyl)-3-methylfuran)

- 896308-28-4(methyl N-2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonylcarbamate)

- 1443345-41-2(2-[(5-bromo-2-methoxyphenoxy)methyl]-1,3-dioxolane)

- 1314766-39-6(1-(4-methyl-3-nitrophenyl)cyclopropane-1-carboxylic acid)